molecular formula C15H15N3O5 B5729197 methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate

methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate

Cat. No. B5729197
M. Wt: 317.30 g/mol
InChI Key: FOFKHTINYDUIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate, also known as MFB, is a chemical compound that has been widely studied for its potential applications in scientific research. MFB is a member of the benzoate family of compounds, which have been found to have a wide range of biological activities. In

Scientific Research Applications

Methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer. This compound has been found to have potent anti-cancer activity, particularly against breast cancer cells. This compound has also been found to have anti-inflammatory, anti-oxidant, and anti-microbial activities.

Mechanism of Action

The mechanism of action of methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been found to have anti-oxidant effects by scavenging free radicals. This compound has been found to have anti-microbial effects against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate is its potent anti-cancer activity. This compound has been found to be effective against a range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been found to have low toxicity in normal cells. However, one of the limitations of this compound is its solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the optimization of this compound for use in cancer therapy. This could involve the development of this compound-based drug delivery systems or the combination of this compound with other anti-cancer agents to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate involves the reaction of 2-methyl-3-furoic acid with hydrazine hydrate to form 2-(2-methyl-3-furoyl)hydrazine. This intermediate is then reacted with methyl 2-amino benzoate and carbonyl diimidazole to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields.

properties

IUPAC Name

methyl 2-[[(2-methylfuran-3-carbonyl)amino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-9-10(7-8-23-9)13(19)17-18-15(21)16-12-6-4-3-5-11(12)14(20)22-2/h3-8H,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFKHTINYDUIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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